

Technical Guide: Mass Spectrometry Fragmentation of N-Despropyl Ropinirole-d3

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Compound of Interest

Compound Name: *N-Despropyl Ropinirole-d3*

Cat. No.: B562621

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of **N-Despropyl Ropinirole-d3**. This deuterated metabolite of Ropinirole is crucial as an internal standard in quantitative bioanalytical assays. Understanding its fragmentation behavior is essential for developing robust and sensitive analytical methods.

Introduction to N-Despropyl Ropinirole-d3

N-Despropyl Ropinirole is an active metabolite of Ropinirole, a non-ergoline dopamine D2 receptor agonist used in the treatment of Parkinson's disease.^{[1][2]} The deuterated form, **N-Despropyl Ropinirole-d3**, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification, minimizing variability during sample preparation and analysis.

Chemical Structure:

- N-Despropyl Ropinirole: $C_{13}H_{18}N_2O$
- **N-Despropyl Ropinirole-d3**: $C_{13}H_{15}D_3N_2O$

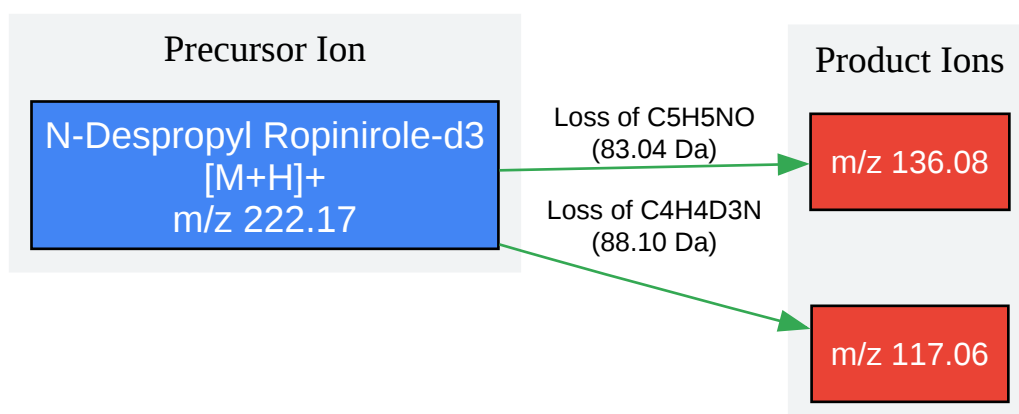
The three deuterium atoms are typically located on the terminal propyl group of the parent compound, Ropinirole, which is removed to form the N-despropyl metabolite. For the purpose of this guide, we will assume the deuterium labeling is on the ethylaminoethyl side chain, as

this would be the most common synthetic route for a stable-labeled internal standard of the metabolite itself.

Proposed Mass Spectrometry Fragmentation Pattern

The fragmentation of **N-Despropyl Ropinirole-d3** in a tandem mass spectrometer (MS/MS) is predicted based on the known fragmentation of Ropinirole and general principles of small molecule fragmentation. The following pathway outlines the expected fragmentation in positive ion mode electrospray ionization (ESI+).

The MS/MS ion transition for Ropinirole is commonly cited as m/z 261.2 \rightarrow 114.2.[3][4] This provides a strong basis for predicting the fragmentation of its N-despropyl metabolite.



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Caption: Proposed ESI+ fragmentation pathway of **N-Despropyl Ropinirole-d3**.

Quantitative Data Summary

The table below summarizes the expected mass-to-charge ratios (m/z) for **N-Despropyl Ropinirole-d3** and its key fragments. These values are critical for setting up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods on a triple quadrupole mass spectrometer.

Analyte/Fragment	Chemical Formula	Monoisotopic Mass (Da)	[M+H] ⁺ m/z	Key Product Ions (m/z)
N-Despropyl Ropinirole	C ₁₃ H ₁₈ N ₂ O	218.1419	219.1492	136.0757, 114.0913
N-Despropyl Ropinirole-d3	C ₁₃ H ₁₅ D ₃ N ₂ O	221.1607	222.1680	136.0757, 117.1101

Experimental Protocol: LC-MS/MS Analysis

This section outlines a typical experimental protocol for the quantitative analysis of **N-Despropyl Ropinirole-d3** in a biological matrix, such as human plasma.

Sample Preparation: Solid Phase Extraction (SPE)

- Spiking: To 500 µL of plasma sample, add 50 µL of **N-Despropyl Ropinirole-d3** internal standard working solution.
- Pre-treatment: Add 500 µL of 0.1 M sodium hydroxide, vortex for 30 seconds.
- SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
- Loading: Load the pre-treated sample onto the SPE cartridge.
- Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water.
- Elution: Elute the analyte and internal standard with 1 mL of methanol.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography

- LC System: UHPLC system
- Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient:
 - 0-0.5 min: 5% B
 - 0.5-2.5 min: 5-95% B
 - 2.5-3.0 min: 95% B
 - 3.0-3.1 min: 95-5% B
 - 3.1-4.0 min: 5% B
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- Column Temperature: 40°C

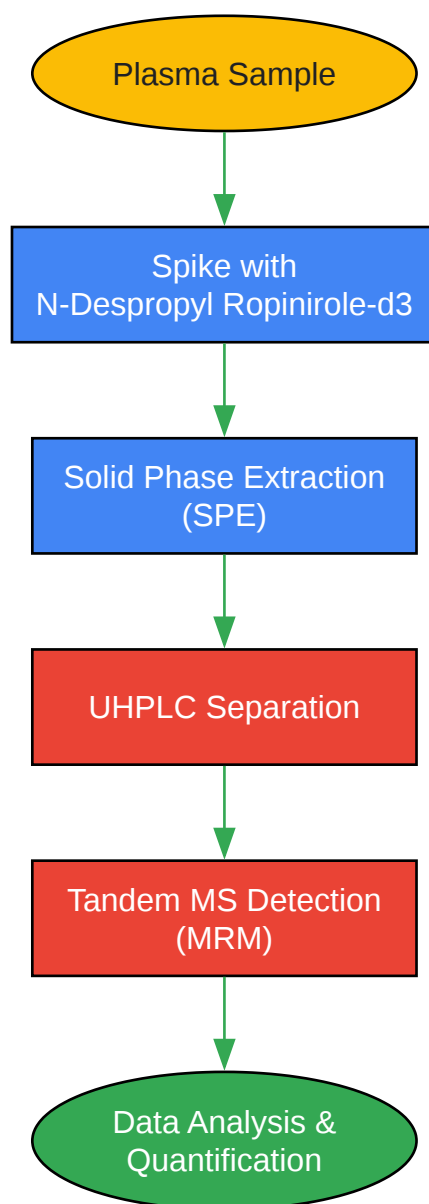
Mass Spectrometry

- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Ion Source Parameters:
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 150°C
 - Desolvation Temperature: 400°C
 - Desolvation Gas Flow: 800 L/hr
- MRM Transitions:

- N-Despropyl Ropinirole: 219.2 > 136.1
- **N-Despropyl Ropinirole-d3**: 222.2 > 136.1 (or 222.2 > 117.1)

Experimental Workflow Diagram

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of an analyte using a deuterated internal standard.



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